molecular formula C26H37O3P B12906251 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate

Cat. No.: B12906251
M. Wt: 428.5 g/mol
InChI Key: RINFNWOCHYHLIV-FWZLDYTLSA-N
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Description

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is a complex organic compound with a unique structure that includes a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate typically involves the reaction of 4-butylphenol with phenylphosphonic dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The compound’s unique structure allows it to participate in diverse pathways, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is unique due to its combination of the butylphenyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C26H37O3P

Molecular Weight

428.5 g/mol

IUPAC Name

1-butyl-4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene

InChI

InChI=1S/C26H37O3P/c1-5-6-10-22-14-16-23(17-15-22)28-30(27,24-11-8-7-9-12-24)29-26-19-21(4)13-18-25(26)20(2)3/h7-9,11-12,14-17,20-21,25-26H,5-6,10,13,18-19H2,1-4H3/t21-,25+,26-,30?/m1/s1

InChI Key

RINFNWOCHYHLIV-FWZLDYTLSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C

Canonical SMILES

CCCCC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3CC(CCC3C(C)C)C

Origin of Product

United States

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